molecular formula C12H16ClNO5S B056150 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid CAS No. 122665-70-7

4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid

Cat. No. B056150
CAS RN: 122665-70-7
M. Wt: 321.78 g/mol
InChI Key: ANWIGCCRMNYDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid, also known as MECAB, is a chemical compound that has been studied for its potential use in cancer treatment. It belongs to the class of alkylating agents, which are commonly used in chemotherapy to kill cancer cells. MECAB has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid is an alkylating agent that works by attaching an alkyl group to DNA, which interferes with DNA replication and ultimately leads to cell death. 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid is unique in that it can target cancer cells specifically, leaving normal cells relatively unharmed. This is due to the fact that cancer cells have a higher rate of DNA replication and are therefore more vulnerable to alkylating agents.
Biochemical and Physiological Effects:
4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid has also been shown to modulate the expression of various genes involved in cell cycle regulation and DNA repair. In addition, 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid has been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One advantage of 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid has also been shown to have a relatively low toxicity profile in animal studies. However, one limitation of 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid in humans.

Future Directions

There are several future directions for research on 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid. One area of interest is the development of more effective formulations of 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid that can improve its solubility and bioavailability. Another area of interest is the investigation of 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid in combination with other chemotherapy drugs or targeted therapies. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid in humans.

Synthesis Methods

4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid can be synthesized through a multi-step process starting from 4-aminobenzoic acid. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The Boc-protected compound is then reacted with 2-chloroethyl mesylate and sodium hydride to yield the intermediate product. The final step involves the removal of the Boc group with trifluoroacetic acid to obtain 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid in high yield and purity.

Scientific Research Applications

4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid has been studied for its potential use in cancer treatment, specifically in the treatment of glioblastoma multiforme (GBM), a highly aggressive form of brain cancer. Preclinical studies have shown that 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid can induce cell death in GBM cells and inhibit tumor growth in animal models. 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid has also been studied in combination with other chemotherapy drugs, such as temozolomide, to enhance their effectiveness.

properties

CAS RN

122665-70-7

Molecular Formula

C12H16ClNO5S

Molecular Weight

321.78 g/mol

IUPAC Name

4-[2-chloroethyl(2-methylsulfonyloxyethyl)amino]benzoic acid

InChI

InChI=1S/C12H16ClNO5S/c1-20(17,18)19-9-8-14(7-6-13)11-4-2-10(3-5-11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16)

InChI Key

ANWIGCCRMNYDJN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCCN(CCCl)C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CS(=O)(=O)OCCN(CCCl)C1=CC=C(C=C1)C(=O)O

Other CAS RN

122665-70-7

synonyms

4-((2-chloroethyl) (2-mesyloxyethyl)amino)benzoic acid
4-CEMA-benzoic acid

Origin of Product

United States

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